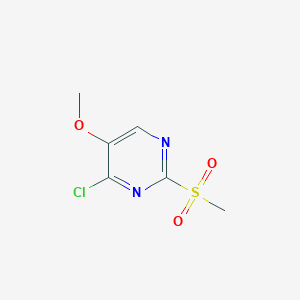

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine

Description

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine (CAS: 698-33-9) is a halogenated pyrimidine derivative featuring a chloro group at position 4, a methoxy group at position 5, and a methylsulfonyl group at position 2. Pyrimidines are critical in medicinal chemistry due to their role as bioisosteres for aromatic heterocycles in drug design. The methylsulfonyl group enhances electrophilicity at adjacent positions, making the compound reactive in nucleophilic substitution reactions, while the methoxy group contributes steric and electronic effects .

Properties

IUPAC Name |

4-chloro-5-methoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-12-4-3-8-6(9-5(4)7)13(2,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNXZGUVUFASJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80783980 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31464-64-9 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-methylsulfonylpyrimidine typically involves the chlorination of 5-methoxy-2-methylsulfonylpyrimidine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: The major product is the corresponding sulfone.

Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-methylsulfonylpyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 4, and 5, which influence reactivity, stability, and applications.

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound increases electrophilicity at C4 compared to analogs with methylsulfanyl (S–CH₃) or methoxy groups (OCH₃). This makes it more reactive in nucleophilic aromatic substitutions (e.g., aminations) .

- Methoxy vs. Fluoro : Replacing methoxy (OCH₃) with fluorine (F) at position 5 (as in CAS 1801-06-5) reduces electron-donating effects, lowering resonance stabilization and increasing halogen reactivity .

- Steric Effects : The methyl group at C5 in CAS 325780-94-7 reduces steric hindrance compared to bulkier substituents, facilitating reactions at C4 .

Physical and Crystallographic Properties

- Crystallinity : 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), enhancing thermal stability . In contrast, the methylsulfonyl group in the target compound may promote hydrogen bonding via sulfonyl oxygen, affecting solubility .

- Density and Solubility : The density of methylsulfonyl-containing analogs (e.g., 1.416 g/cm³ for CAS 325780-94-7) is higher than methoxy or fluoro derivatives due to the sulfonyl group’s polar nature .

Biological Activity

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine (CAS No. 31464-64-9) is a heterocyclic compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a methylsulfonyl moiety. The molecular formula is C₆H₇ClN₂OS, with a molecular weight of approximately 190.652 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's chloro and methoxy groups facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, while the methylsulfonyl group enhances its electrophilic character, allowing it to participate in various biochemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators. The presence of the methylsulfonyl group is thought to enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Comparative Activity

In comparison to similar compounds, such as other pyrimidine derivatives, this compound demonstrates enhanced selectivity and potency against certain cancer cell lines. This suggests that the specific arrangement of functional groups contributes significantly to its biological efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound effectively inhibited bacterial growth at relatively low concentrations, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

These findings suggest that higher concentrations of the compound lead to significant reductions in cell viability, indicating its potential as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.